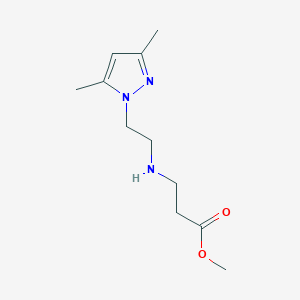![molecular formula C12H9N3O4 B2482010 N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034441-62-6](/img/structure/B2482010.png)
N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as BDP-1, and it has been synthesized using various methods.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2H-1,3-benzodioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide, also known as N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research, particularly in targeting glucose-starved tumor cells. It inhibits mitochondrial membrane potential, which is crucial for the survival of these cells under low glucose conditions. This makes it a promising candidate for developing therapies aimed at tumors that thrive in nutrient-deprived environments .
Antioxidant Activity
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .
Antimicrobial Applications
The compound has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to mitigate oxidative stress and inflammation in neural cells suggests it could be beneficial in slowing the progression of these diseases .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. This is particularly relevant for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate inflammatory pathways could lead to new therapeutic approaches .
Cardioprotective Effects
Research has also focused on the cardioprotective properties of this compound. It has been shown to reduce oxidative stress and inflammation in cardiac tissues, which are key factors in the development of cardiovascular diseases. This suggests potential applications in preventing or treating heart conditions .
Antidiabetic Potential
The compound has been investigated for its potential in managing diabetes. It appears to improve insulin sensitivity and reduce blood glucose levels in experimental models, indicating it could be developed into a therapeutic agent for diabetes management .
Antiviral Activity
Preliminary studies have shown that this compound may possess antiviral properties. It has been tested against various viruses, including those responsible for respiratory and gastrointestinal infections, and has shown promising results in inhibiting viral replication .
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-11-4-8(13-5-14-11)12(17)15-7-1-2-9-10(3-7)19-6-18-9/h1-5H,6H2,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVGXTCEXRTVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Thieno[3,2-d]pyrimidin-4-ylamino)-2-thiophen-2-ylpropan-2-ol](/img/structure/B2481927.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)
![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)
![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2481935.png)

![Benzyl (S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate sulfate](/img/structure/B2481938.png)
![2-Amino-4-(3-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481939.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2481941.png)
![N-[[2-(4-Chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2481943.png)
![N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2481945.png)
![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)